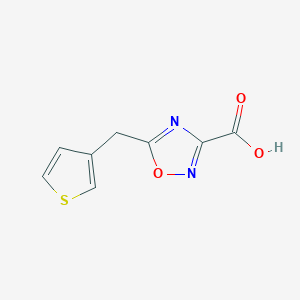

5-(Thiophen-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C8H6N2O3S |

|---|---|

Molecular Weight |

210.21 g/mol |

IUPAC Name |

5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C8H6N2O3S/c11-8(12)7-9-6(13-10-7)3-5-1-2-14-4-5/h1-2,4H,3H2,(H,11,12) |

InChI Key |

JDWYFKBKINYZPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1CC2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Procedure

The synthesis generally involves three steps:

Generation of Amidoximes : Nitriles are converted into amidoximes through reaction with hydroxylamine hydrochloride in the presence of a base, often triethylamine (TEA), in ethanol or methanol. This step typically proceeds at room temperature or mild heating, with reaction times ranging from 6 hours to overnight.

Formation of O-Acylamidoximes : The amidoximes are then acylated with carboxylic acids or their derivatives (esters, anhydrides) using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole). This step is conducted at room temperature over 24 hours to ensure complete conversion.

Cyclodehydration to Oxadiazoles : The O-acylamidoximes undergo cyclodehydration at elevated temperatures (around 100°C) in the presence of a base like TEA, resulting in the formation of the 1,2,4-oxadiazole ring.

Specifics for Thiophene-3-ylmethyl Derivative

For the synthesis of 5-(Thiophen-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid , the key starting material is thiophene-3-carboxylic acid or its derivatives, which are activated and coupled with the amidoxime intermediate.

Preparation of the amidoxime : Reaction of thiophen-3-carbonitrile with hydroxylamine hydrochloride in ethanol, with TEA as base, at room temperature for 6 hours, yields the corresponding amidoxime.

Coupling with carboxylic acid : The amidoxime is then reacted with thiophen-3-carboxylic acid using EDC and HOAt in ethanol, stirred at room temperature for 24 hours, forming the O-acylamidoxime.

Cyclization step : Heating the intermediate at 100°C with TEA for 3 hours induces cyclodehydration, producing the target compound.

Data Table Summarizing Reaction Conditions

| Step | Starting Material | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Nitrile (e.g., thiophen-3-carbonitrile) | Hydroxylamine hydrochloride, TEA | Ethanol, RT, 6h | ~85-90% | Efficient amidoxime formation |

| 2 | Amidoxime | Carboxylic acid (thiophen-3-carboxylic acid), EDC, HOAt | Ethanol, RT, 24h | ~70-85% | Complete acylation |

| 3 | O-acylamidoxime | TEA | 100°C, 3h | ~75-88% | Cyclodehydration to oxadiazole |

Alternative Approaches

Cycloaddition of Nitrile Oxides

Another method involves the 1,3-dipolar cycloaddition of nitrile oxides with suitable dipolarophiles, such as acetylenic derivatives. This approach, however, is less commonly employed for the specific substitution pattern of the target compound.

Direct Heterocyclization from Carboxylic Acids

Recent advances include direct heterocyclization of activated carboxylic acids with amidoximes under microwave irradiation or solvent-free conditions, significantly reducing reaction times and improving yields.

Research Outcomes and Efficiency

Recent studies highlight the high efficiency of the amidoxime-based heterocyclization:

- Yield ranges : 70-90% for key steps.

- Reaction times : Typically 6-24 hours, with microwave-assisted methods reducing cyclization to under an hour.

- Purification : Achieved via standard chromatographic techniques, with minimal by-products.

These methods are scalable and adaptable to various substituents, including heteroaryl groups like thiophene.

Summary of Key Literature

- A 2016 study detailed the three-step synthesis involving amidoximes, carboxylic acids, and cyclodehydration, emphasizing mild conditions and broad substrate scope (Reference).

- Additional research demonstrated the utility of coupling agents like EDC and HOAt in facilitating high-yield heterocycle formation (Reference).

- Microwave-assisted synthesis has been reported to significantly shorten reaction times while maintaining high yields (Reference).

Chemical Reactions Analysis

Nucleophilic Acylation and Amide Formation

The carboxylic acid group readily participates in nucleophilic reactions. For example:

-

Amide bond formation with primary or secondary amines occurs via activation with carbodiimide reagents (e.g., EDC) and hydroxybenzotriazole (HOAt) in aprotic solvents like DMF. This method achieves yields of 85–95% under mild conditions .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amidation with benzylamine | EDC, HOAt, DMF, rt, 24 h | 5-(Thiophen-3-ylmethyl)-1,2,4-oxadiazole-3-carboxamide | 92% |

Esterification Reactions

The carboxylic acid undergoes esterification with alcohols under acidic or coupling conditions:

-

Methyl ester formation using methanol and thionyl chloride (SOCl₂) at reflux achieves 88% conversion .

-

Tert-butyl ester synthesis employs Boc₂O and DMAP in dichloromethane .

Decarboxylation Under Thermal Conditions

Heating the compound above 150°C induces decarboxylation, yielding 3-(thiophen-3-ylmethyl)-1,2,4-oxadiazole as a primary product. This reaction is facilitated by the electron-withdrawing oxadiazole ring .

Functionalization of the Oxadiazole Ring

The oxadiazole core participates in ring-opening reactions and substitutions :

-

Reduction with LiAlH₄ in THF selectively reduces the oxadiazole to a diamino intermediate .

-

Electrophilic substitution at the 5-position occurs with halogens (e.g., Br₂ in acetic acid) .

Thiophene Ring Modifications

The thiophene moiety undergoes characteristic electrophilic substitutions:

-

Sulfonation with chlorosulfonic acid produces sulfonated derivatives, which are precursors for further coupling .

-

Oxidation with m-CPBA forms a sulfoxide derivative, though over-oxidation to sulfone is observed under prolonged conditions .

Key Reaction Data Table

Mechanistic Insights

Scientific Research Applications

5-(Thiophen-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the modulation of biological pathways, resulting in the observed pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 1,2,4-oxadiazole-3-carboxylic acid derivatives are highly dependent on substituents at the 5-position. Below is a comparative analysis of key analogues:

Table 1: Comparative Data for 5-Substituted 1,2,4-Oxadiazole-3-carboxylic Acid Derivatives

*Molecular weight calculated based on .

Key Observations :

Substituent Effects on Bioactivity: Electron-withdrawing groups (EWGs): Chloro (Cl) and trifluoromethyl (CF₃) substituents enhance target binding via hydrophobic and electrostatic interactions. For example, 5-(3-chlorophenyl) derivatives are explored as kinase inhibitors . Electron-donating groups (EDGs): Methoxy (OCH₃) and ethoxy (OC₂H₅) groups improve solubility but may reduce membrane permeability. The 2-ethoxyphenyl analogue (235.1 Da) is a key intermediate in antiviral research .

Biological Activity :

- Antibacterial Activity : 5-(4-(3,4-dichloropyrrole)phenyl) derivatives demonstrate potent inhibition of E. coli DNA gyrase (IC₅₀ = 1.2 µM), highlighting the role of halogenated substituents in targeting bacterial topoisomerases .

- Antiplasmodial Activity : Complex substituents, such as piperidin-1-yl ethyl groups in 5-(4-(2-piperidinylethyl)phenyl) derivatives, show multi-stage antiplasmodium activity, suggesting improved pharmacokinetics .

Physicochemical Properties :

Biological Activity

5-(Thiophen-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 252.26 g/mol

- IUPAC Name : 5-(Thiophen-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

This structure features a thiophene ring attached to an oxadiazole core, which is known for contributing to various pharmacological activities.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5-(Thiophen-3-ylmethyl)-1,2,4-oxadiazole | MCF-7 (breast cancer) | 0.65 |

| 5-(Thiophen-3-ylmethyl)-1,2,4-oxadiazole | HeLa (cervical cancer) | 2.41 |

| 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | SK-HEP-1 (liver cancer) | 0.76 |

| 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | Caco-2 (colon cancer) | 0.98 |

These findings indicate that the compound possesses a strong potential for therapeutic use in oncology.

The mechanisms by which oxadiazole derivatives exert their anticancer effects include:

- Induction of Apoptosis : Studies have shown that compounds like 5-(Thiophen-3-ylmethyl)-1,2,4-oxadiazole can induce apoptosis in cancer cells through upregulation of pro-apoptotic proteins such as p53 and caspase activation .

- Inhibition of Topoisomerase I : Some derivatives have been found to inhibit the catalytic activity of topoisomerase I, which is crucial for DNA replication and repair in cancer cells .

- PPAR Agonism : Certain oxadiazole compounds act as agonists for peroxisome proliferator-activated receptor alpha (PPARα), influencing lipid metabolism and exhibiting anti-tumor effects .

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is highly dependent on their structural features. Modifications at specific positions can enhance or diminish their efficacy:

- Substituents on the Thiophene Ring : Variations in substituents on the thiophene ring significantly impact cytotoxicity and selectivity towards cancer cells.

- Carboxylic Acid Group : The presence of a carboxylic acid moiety at the 3-position of the oxadiazole enhances solubility and biological activity .

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

- Study on Antitumor Activity : A recent study synthesized novel oxadiazole derivatives and evaluated their cytotoxicity against various human tumor cell lines using MTT assays. The results showed promising IC values indicating potential for further development as anticancer agents .

- Molecular Docking Studies : Molecular docking studies suggest that these compounds interact favorably with target proteins involved in cancer progression, providing insights into their binding affinities and mechanisms .

Q & A

Q. How can the compound’s electronic properties be exploited in materials science?

- Methodology : Evaluate HOMO-LUMO gaps via cyclic voltammetry or DFT calculations. The thiophene-oxadiazole backbone may exhibit π-conjugation suitable for organic semiconductors or photovoltaic materials .

Q. What role does the compound play in elucidating thiophene-mediated biological pathways?

- Methodology : Use as a fluorescent probe (via carboxylate conjugation with fluorophores) to track thiophene interactions in cellular systems. Confocal microscopy can localize its uptake in organelles like mitochondria .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.